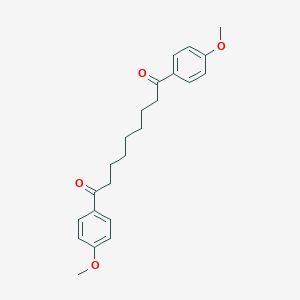

![molecular formula C19H20N4O6S3 B397204 N-(4-{[(2Z)-2-({[4-(acetylamino)phenyl]sulfonyl}imino)-1,3-thiazolidin-3-yl]sulfonyl}phenyl)acetamide CAS No. 664371-61-3](/img/structure/B397204.png)

N-(4-{[(2Z)-2-({[4-(acetylamino)phenyl]sulfonyl}imino)-1,3-thiazolidin-3-yl]sulfonyl}phenyl)acetamide

Vue d'ensemble

Description

“N-(4-{[(2Z)-2-({[4-(acetylamino)phenyl]sulfonyl}imino)-1,3-thiazolidin-3-yl]sulfonyl}phenyl)acetamide” is a chemical compound with the molecular formula C22H22N4O6S2 . It has a molecular weight of 502.572 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including acetamide, sulfonyl, and imino groups . The presence of these groups can significantly influence the compound’s reactivity and interactions with other molecules.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented. Sigma-Aldrich does not collect analytical data for this product .Applications De Recherche Scientifique

Modification and Synthesis of Derivatives

- Research has explored the modification of acetazolamide with fluorine-containing heterocyclic derivatives, yielding compounds with the CF3 substituent in the nitrogen-containing mono- or bicycle (Sokolov & Aksinenko, 2012).

- A study on the synthesis of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide derivatives aimed to evaluate their antimicrobial activity (Baviskar, Khadabadi, & Deore, 2013).

Biological Activity and Molecular Interactions

- Investigation into imidazolidinone and thiadiazolidine derivatives for cytotoxicity against various cancer cell lines highlighted the importance of molecular structure in biological activity (Kim & Jung, 2002).

- Studies involving synthesis of arylidene compounds from 2-iminothiazolidine-4-one derivatives have also been conducted, with a focus on their antimicrobial activity (Azeez & Abdullah, 2019).

Synthesis of Structurally Diverse Derivatives

- Synthesis of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides and their enzyme inhibitory potential have been researched, showing significant activities against enzymes like α-glucosidase and acetylcholinesterase (Abbasi et al., 2019).

- Another study reported the synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine as an impurity in the antibacterial drug sulfamethizole, highlighting the complexity of chemical reactions in pharmaceutical contexts (Talagadadeevi, Vancha, Anusuri, & Rao, 2012).

Mécanisme D'action

Target of Action

MLS000043125, also known as Metoclopramide , primarily targets dopamine D2 and serotonin 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) located in the area postrema of the brain .

Mode of Action

Metoclopramide exerts its antiemetic effects by inhibiting dopamine D2 and serotonin 5-HT3 receptors in the CTZ . This drug also leads to prokinetic effects via inhibitory actions on presynaptic and postsynaptic D2 receptors .

Biochemical Pathways

The inhibition of dopamine D2 and serotonin 5-HT3 receptors in the CTZ by Metoclopramide leads to antiemetic effects, reducing nausea and vomiting . The prokinetic effects are achieved through the inhibition of presynaptic and postsynaptic D2 receptors, which stimulate gastric emptying .

Pharmacokinetics

It is known that the drug can be administered orally or intravenously , suggesting that it has good bioavailability.

Result of Action

The result of Metoclopramide’s action is the reduction of nausea and vomiting, which can be associated with conditions like diabetic gastroparesis and gastroesophageal reflux disease (GERD) . It also stimulates gastric emptying .

Propriétés

IUPAC Name |

N-[4-[(Z)-[3-(4-acetamidophenyl)sulfonyl-1,3-thiazolidin-2-ylidene]amino]sulfonylphenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O6S3/c1-13(24)20-15-3-7-17(8-4-15)31(26,27)22-19-23(11-12-30-19)32(28,29)18-9-5-16(6-10-18)21-14(2)25/h3-10H,11-12H2,1-2H3,(H,20,24)(H,21,25)/b22-19- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKMZCUWOMVQBX-QOCHGBHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)/N=C\2/N(CCS2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

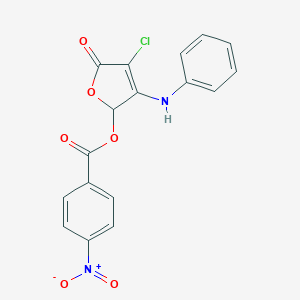

![5-nitro-2,3-dioxo-N-[3-(trifluoromethyl)phenyl]-1-indolinecarboxamide](/img/structure/B397123.png)

![2-{cyano[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino}-N,N-diethylacetamide](/img/structure/B397125.png)

![1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-3-phenyl-4-imidazolidinone](/img/structure/B397127.png)

![1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-3-(3,4-dichlorophenyl)-2-imino-4-imidazolidinone](/img/structure/B397128.png)

![Cyanamide, N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-N-(2-propenyl)-](/img/structure/B397129.png)

![6-Amino-4-(6-chloro-1,3-benzodioxol-5-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B397130.png)

![1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-3-(4-chlorophenyl)-2-iminoimidazolidin-4-one](/img/structure/B397131.png)

![3-hydroxy-4-{[(3-methoxyphenyl)imino]methyl}-N-phenyl-2-naphthamide](/img/structure/B397132.png)

![2,10-Dichlorodibenzo[d,g][1,3,6]dioxathiocine](/img/structure/B397136.png)

![N-[1-(1-adamantyl)ethyl]-4-[3-nitro-5-(3-methylphenoxy)phenoxy]benzamide](/img/structure/B397139.png)

![5-(4-hydroxy-3-methoxyphenyl)-2-phenyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B397145.png)

![4-fluoro-N-[1,4,5,6,7,8-hexahydrospiro(2H-3,1-benzothiazine-4,1'-cyclohexane)-2-ylidene]benzamide](/img/structure/B397146.png)